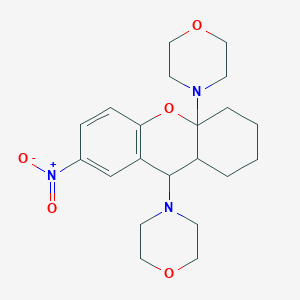![molecular formula C17H11F3N2O4 B6023664 5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6023664.png)
5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, also known as HPP-893, is a small molecule that has been studied for its potential therapeutic effects in various diseases. This compound has gained attention due to its ability to modulate the activity of certain proteins in the body, which can have significant implications for the treatment of diseases such as cancer and neurodegenerative disorders.
Wirkmechanismus
5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide works by modulating the activity of certain proteins in the body, including kinases and phosphatases. These proteins are involved in various cellular processes, including cell growth, survival, and death. By inhibiting the activity of these proteins, this compound can lead to decreased tumor growth and increased cell death in cancer cells, as well as potential disease modification in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In cancer cells, this compound has been shown to inhibit the activity of certain proteins that are involved in tumor growth and survival, leading to decreased tumor growth and increased cell death. In neurodegenerative disorders, this compound has been studied for its ability to modulate the activity of proteins that are involved in the progression of these diseases, potentially leading to disease modification and improved outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide in lab experiments is its ability to modulate the activity of certain proteins in the body, which can have significant implications for the treatment of diseases such as cancer and neurodegenerative disorders. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, including the development of more potent and selective analogs of this compound, as well as the exploration of its potential therapeutic effects in other diseases beyond cancer and neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity, which can help guide the development of safer and more effective therapies based on this compound.
Synthesemethoden
The synthesis of 5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide involves several steps, including the reaction of 2,4-difluoronitrobenzene with 4-hydroxybenzaldehyde to form 5-(4-hydroxyphenyl)-2,4-difluoro-3-nitrobenzaldehyde. This compound is then reacted with 4-trifluoromethoxyaniline to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the activity of certain proteins that are involved in tumor growth and survival, leading to decreased tumor growth and increased cell death. In neurodegenerative disorders, this compound has been studied for its ability to modulate the activity of proteins that are involved in the progression of these diseases, potentially leading to disease modification and improved outcomes.
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)25-13-7-3-11(4-8-13)21-16(24)14-9-15(26-22-14)10-1-5-12(23)6-2-10/h1-9,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKRTIUTDAESKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B6023583.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6023589.png)
![3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol](/img/structure/B6023594.png)
![{4-[4-(4-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl}amine dihydrochloride](/img/structure/B6023607.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B6023615.png)
![4-({2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)morpholine](/img/structure/B6023620.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6023621.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023629.png)
![2-{4-[(3-hydroxy-1-piperidinyl)methyl]phenyl}-6-(phenoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6023633.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6023641.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023652.png)
![{3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023654.png)

![3-(4-chlorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6023669.png)